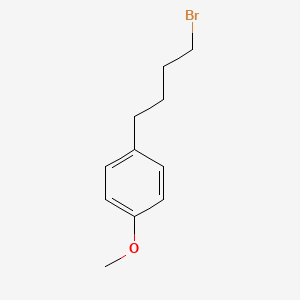
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as halogenated heterocycles . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine) into an organic compound . The difluoromethyl group could be introduced through a process known as fluorination .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring with a carboxylic acid group attached at the 3-position, a bromine atom at the 2-position, and a difluoromethyl group at the 6-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing difluoromethyl group and the electron-donating carboxylic acid group. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic and polar .Applications De Recherche Scientifique
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of products, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of bioactive molecules, such as peptides and peptidomimetics. In addition, it has been used in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated nucleosides.
Mécanisme D'action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the application and the specific derivative of the compound.
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
Similar compounds have been used in the agrochemical industry for pest control , suggesting that they may have toxic effects on certain pests.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP has a number of advantages and limitations for lab experiments. One of its advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degradation. However, it is also toxic, and must be handled with care. In addition, it is volatile and can easily be lost during the synthesis process.
Orientations Futures
The future of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP is promising. It has potential applications in the synthesis of a variety of products, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has potential applications in the synthesis of bioactive molecules, such as peptides and peptidomimetics. It also has potential applications in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated nucleosides. Finally, it has potential applications in the development of new drugs and therapies.
Méthodes De Synthèse
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP is synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromopyridine with difluoromethylmagnesium chloride in the presence of a base, such as potassium carbonate. This reaction yields 2-bromo-6-difluoromethylpyridine. The second step involves the reaction of the 2-bromo-6-difluoromethylpyridine with anhydrous acetic acid in the presence of a strong base, such as potassium hydroxide. This reaction yields 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid involves the bromination of 2,6-difluoropyridine-3-carboxylic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "2,6-difluoropyridine-3-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2,6-difluoropyridine-3-carboxylic acid using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-6-difluoropyridine-3-carboxylic acid.", "Step 2: Oxidation of 2-bromo-6-difluoropyridine-3-carboxylic acid using hydrogen peroxide and sodium hydroxide to obtain 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid." ] } | |
Numéro CAS |
1105985-14-5 |
Formule moléculaire |
C7H4BrF2NO2 |
Poids moléculaire |
252 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



